3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine
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Overview
Description
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a phenoxymethyl group The phenoxymethyl group is further substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine typically involves multiple steps:
Formation of the Phenoxymethyl Intermediate: The initial step involves the synthesis of the phenoxymethyl intermediate. This can be achieved by reacting 2-bromo-6-fluoro-4-nitrophenol with a suitable alkylating agent under basic conditions.
Substitution Reaction: The phenoxymethyl intermediate is then subjected to a substitution reaction with piperidine. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 3-(2-Bromo-6-fluoro-4-amino-phenoxymethyl)-piperidine.
Oxidation: Formation of oxidized derivatives, potentially including piperidine N-oxide.
Scientific Research Applications
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the piperidine ring may facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine
- 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-morpholine
- 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-pyrrolidine
Uniqueness
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is unique due to the combination of its substituents and the piperidine ring. The presence of bromine, fluorine, and nitro groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The piperidine ring enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O3/c13-10-4-9(16(17)18)5-11(14)12(10)19-7-8-2-1-3-15-6-8/h4-5,8,15H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFUKLKFYSPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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